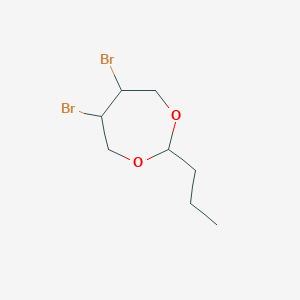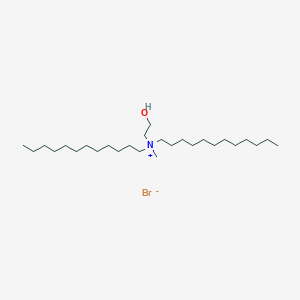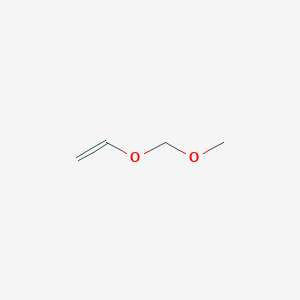![molecular formula C9H11ClN2O2 B14491666 3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride CAS No. 65180-00-9](/img/structure/B14491666.png)
3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a carbamoyl group, an oxirane ring, and a pyridinium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride typically involves the reaction of 3-carbamoylpyridine with an epoxide, such as epichlorohydrin, under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product. The reaction conditions often include the use of a solvent like dimethylformamide (DMF) and a base such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of magnetically recoverable catalysts can facilitate the separation and purification processes .
化学反応の分析
Types of Reactions
3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyridinium salts, oxides, and reduced derivatives. These products can have different chemical and physical properties, making them useful in various applications .
科学的研究の応用
3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a component in chemical processes
作用機序
The mechanism of action of 3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds include other pyridinium salts and derivatives, such as:
- 3-Carbamoyl-1-alkylpyridin-1-ium salts
- 1-Methylpyridinium chloride
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridinium
Uniqueness
3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride is unique due to the presence of both a carbamoyl group and an oxirane ring in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
65180-00-9 |
|---|---|
分子式 |
C9H11ClN2O2 |
分子量 |
214.65 g/mol |
IUPAC名 |
1-(oxiran-2-ylmethyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-9(12)7-2-1-3-11(4-7)5-8-6-13-8;/h1-4,8H,5-6H2,(H-,10,12);1H |
InChIキー |
XRWXVTJTGBUMLO-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)C[N+]2=CC=CC(=C2)C(=O)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)



![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)



![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)


![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)


